N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline
Description
N-(2,4-Dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a benzofuran fused with a pyrimidine ring
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15N3O3/c1-22-11-7-8-13(15(9-11)23-2)21-18-17-16(19-10-20-18)12-5-3-4-6-14(12)24-17/h3-10H,1-2H3,(H,19,20,21) |
InChI Key |
SCHOKXDETJYGDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including N-(2,4-Dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine, typically involves aza-Wittig reactions. Iminophosphoranes react with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields, often in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for N-(2,4-Dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzofuran core.
Medicine: Explored for its potential anticancer properties, leveraging its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide
- 3-alkyl-2-amino(aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones
- 1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones
Uniqueness
N-(2,4-Dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both benzofuran and pyrimidine rings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
